Cas no 24533-72-0 (Pyropheophorbide-a)

Pyropheophorbide-a structure
اسم المنتج:Pyropheophorbide-a
كاس عدد:24533-72-0
وسط:C33H34N4O3
ميغاواط:534.648067951202
MDL:MFCD28975785
CID:272878
PubChem ID:161456
Pyropheophorbide-a الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 3-Phorbinepropanoicacid, 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S)-
- Pyropheophorbide-a
- 31,32-didehydrophytochlorin
- AG-E-73251
- CHEBI:48398
- CHEMBL1807359
- CHEMBL520220
- CTK8G2687
- pyrophaeophorbide a
- PYROPHEOPHORBIDE
- pyro-pheophorbide a
- pyro-pheophorbide a acid
- SureCN378992
- PpaPpa
- 24533-72-0
- 3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid
- pyrophaeophorbide
- 3-(ethyl-tetramethyl-oxo-vinyl-[?]yl)propanoic acid
- 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S)-
- 3-[(3S,4S)-14-ethyl-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbin-3-yl]propanoic acid
- JUDGRMABQJKRPW-UWJYYQICSA-N
- Q27121183
- HY-128973
- IEGUQQKIFBYXLG-UWJYYQICSA-N
- 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S-trans)-
- F87241
- CS-0102957
- C18064
- AKOS040744355
- J-015556
- DTXSID901315902
- (3S-trans)-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid
- BDBM50569289
- Pyropheophorbide alpha
- SCHEMBL378992
- Pyropheophorbide a
- Ppa
- SCHEMBL15685040
- CHEBI:172733
- Pyropheophorbide-alpha
- SCHEMBL8065235
- FT-0697012
- NSC778200
- NSC-778200
- 3-(16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoic acid
- 9-Ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid, 9CI
- BCP10888
- Pyrophaeophorbid A
- 3-[(1Z,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetraazahexacyclo[18.2.1.1?,?.1??,??.1??,??.0?,?]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid
-
- MDL: MFCD28975785
- نواة داخلي: InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h7,12-14,17,21,34-35H,1,8-11H2,2-6H3,(H,39,40)/b23-12-,24-13+,25-12-,26-14-,27-13+,28-14-,32-22-/t17-,21-/m0/s1
- مفتاح Inchi: RZECWDZMTHMQDD-MKOXXXPMSA-N
- ابتسامات: OC(CC[C@H]1[C@H](C)C2N=C1C1CC(=O)C3=C(C(=NC=13)C=C1NC(=CC3NC(C=2)=C(C)C=3C=C)C(C)=C1CC)C)=O
حساب السمة
- نوعية دقيقة: 534.263
- النظائر كتلة واحدة: 534.263
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 3
- عدد مستقبلات الهيدروجين بوند: 5
- عدد الذرات الثقيلة: 40
- تدوير ملزمة العد: 5
- تعقيدات: 989
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 2
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 5.1
- طوبولوجي سطح القطب: 112A^2
- تهمة السطحية: 0
- tautomeric العد: 1001
الخصائص التجريبية
- اللون / الشكل: Not determined
- كثيف: 1.32
- نقطة الغليان: 1006.359°C at 760 mmHg
- نقطة الوميض: 562.426°C
- انكسار: 1.643
- بسا: 110.67000
- لوغب: 4.13980
- الذوبان: Not determined
Pyropheophorbide-a أمن المعلومات
- إشارة عشوائية:warning
- وصف الخطر: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
-
تحذير:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p2393 get medical advice / care - تعليمات السلامة: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
- ظروف التخزين:Please store the product under the recommended condition sin the description
Pyropheophorbide-a الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T19535-25 mg |
Pyropheophorbide-a |
24533-72-0 | 98.7% | 25mg |
¥ 1,947 | 2023-07-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P922618-50mg |
Pyrophaeophorbid A |
24533-72-0 | 97% | 50mg |
¥1,970.10 | 2022-09-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci23110-5mg |
Pyropheophorbide a |
24533-72-0 | 98% | 5mg |
¥831.00 | 2023-09-09 | |
Frontier Specialty Chemicals | PPa-10 mg |
Pyropheophorbide-a |
24533-72-0 | 10mg |
$ 54.00 | 2022-11-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P98820-100mg |
Pyropheophorbide-a |
24533-72-0 | 100mg |
¥2502.0 | 2021-09-08 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci23110-25mg |
Pyropheophorbide a |
24533-72-0 | 98% | 25mg |
¥2993.00 | 2023-09-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | PPa-50mg |
Pyropheophorbide-a |
24533-72-0 | ~95% | 50mg |
5058CNY | 2021-05-08 | |
MedChemExpress | HY-128973-50mg |
Pyropheophorbide-a |
24533-72-0 | ≥98.0% | 50mg |
¥2900 | 2024-07-20 | |
Aaron | AR002P58-100mg |
3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S)- |
24533-72-0 | 95% | 100mg |
$254.00 | 2025-01-21 | |
TargetMol Chemicals | T19535-1 mL * 10 mM (in DMSO) |
Pyropheophorbide-a |
24533-72-0 | 98.7% | 1 mL * 10 mM (in DMSO) |
¥ 539 | 2023-09-15 |
Pyropheophorbide-a الوثائق ذات الصلة
-
Jianjun Cheng,Guanghui Tan,Wenting Li,Hongyue Zhang,Xiaodan Wu,Zhiqiang Wang,Yingxue Jin New J. Chem. 2016 40 8522
-
Jianjun Cheng,Guanghui Tan,Wenting Li,Jinghua Li,Zhiqiang Wang,Yingxue Jin RSC Adv. 2016 6 37610
-
Bin Yang,Kaiyuan Wang,Dong Zhang,Bingjun Sun,Bin Ji,Lin Wei,Zhenbao Li,Menglin Wang,Xuanbo Zhang,Haotian Zhang,Qiming Kan,Cong Luo,Yongjun Wang,Zhonggui He,Jin Sun Biomater. Sci. 2018 6 2965
-
Fujin Ai,Na Wang,Xiaoman Zhang,Tianying Sun,Qi Zhu,Wei Kong,Feng Wang,Guangyu Zhu Nanoscale 2018 10 4432
-
Yanchun Wei,Feifan Zhou,Da Zhang,Qun Chen,Da Xing Nanoscale 2016 8 3530
24533-72-0 (Pyropheophorbide-a) منتجات ذات صلة
- 6453-67-4(Methyl pyropheophorbide-a)
- 15664-29-6(Pheophorbide A (>80%) (mixture of diastereomers))
- 1877563-38-6([(3,3-Difluorocyclobutyl)methyl](2-methylpropyl)amine)
- 2229561-52-6(3-3-(ethylcarbamoyl)phenyl-2-methylpropanoic acid)
- 1551709-77-3(4-amino-3-(3-methoxypropyl)aminobenzoic acid)
- 1873974-63-0(benzyl N-(6-chloro-4-methylpyridin-3-yl)carbamate)
- 1050130-52-3(2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetic acid)
- 326487-80-3((1-Methoxycyclopentyl)methanamine)
- 2228383-30-8(3-(4-methyloxan-4-yl)pyrrolidine)
- 2228647-82-1(2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,1-difluoropropan-2-amine)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:24533-72-0)Pyropheophorbide-a

نقاء:99%/99%/99%
كمية:50mg/100mg/250mg
الأسعار ($):186.0/316.0/473.0